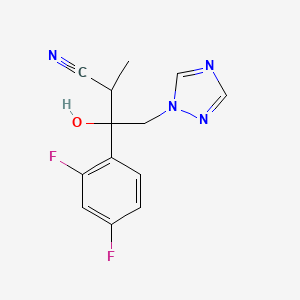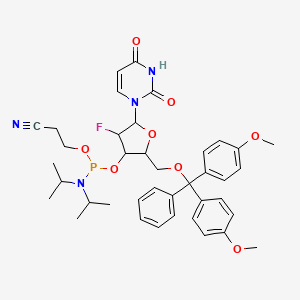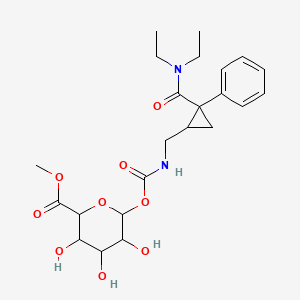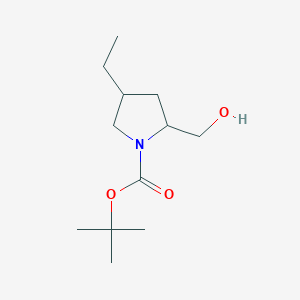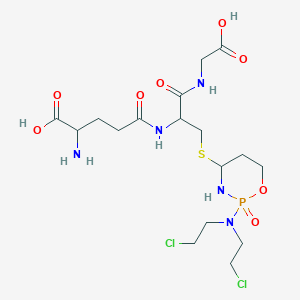
4-Glutathionyl cyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Glutathionyl cyclophosphamide is a metabolite of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. This compound is formed when cyclophosphamide undergoes metabolic transformation, incorporating a glutathione moiety. The addition of glutathione enhances the compound’s ability to inhibit cancer cell growth by acting as a kinase inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Glutathionyl cyclophosphamide involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which then reacts with glutathione. This reaction can be catalyzed by enzymes such as peroxygenases from fungi like Marasmius rotula. The reaction conditions typically involve the use of hydrogen peroxide as a co-substrate .
Industrial Production Methods: The use of biocatalysts like peroxygenases can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and detoxification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.
Reduction: Reducing agents like glutathione can facilitate the conversion of cyclophosphamide metabolites.
Substitution: The substitution reactions often involve nucleophiles like glutathione, which replace specific functional groups in the cyclophosphamide molecule.
Major Products: The major products formed from these reactions include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites play crucial roles in the compound’s pharmacological activity .
Applications De Recherche Scientifique
4-Glutathionyl cyclophosphamide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of cyclophosphamide and its derivatives.
Biology: Researchers use this compound to investigate the role of glutathione in cellular detoxification processes.
Medicine: It is crucial in cancer research, particularly in understanding the mechanisms of drug resistance and toxicity.
Industry: The compound is used in the development of new chemotherapeutic agents with improved efficacy and reduced side effects
Mécanisme D'action
The mechanism of action of 4-Glutathionyl cyclophosphamide involves its conversion to active metabolites that form DNA crosslinks, inhibiting DNA replication and inducing apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in cell cycle regulation. The pathways involved in its action include the activation of p53-mediated apoptosis and the inhibition of DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, involved in its pharmacological activity.
Aldophosphamide: A tautomer of 4-hydroxycyclophosphamide, which further decomposes to form active metabolites.
Phosphoramide Mustard: The ultimate cytotoxic metabolite responsible for DNA crosslinking.
Uniqueness: 4-Glutathionyl cyclophosphamide is unique due to the incorporation of a glutathione moiety, which enhances its ability to inhibit cancer cell growth and reduces its toxicity compared to other cyclophosphamide metabolites. This modification allows for more targeted and effective chemotherapy treatments .
Propriétés
Formule moléculaire |
C17H30Cl2N5O8PS |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
2-amino-5-[[3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30) |
Clé InChI |
CXEDBYAXQXFDHD-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
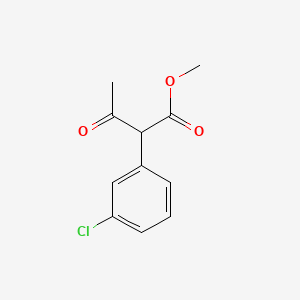
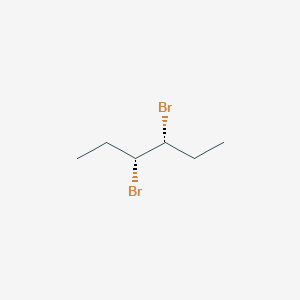
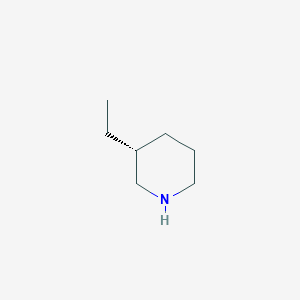
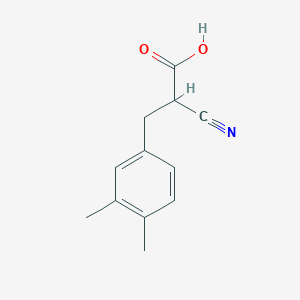
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
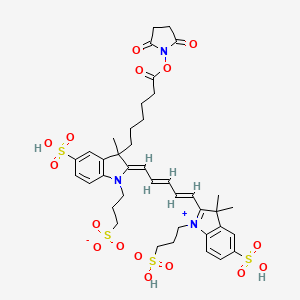
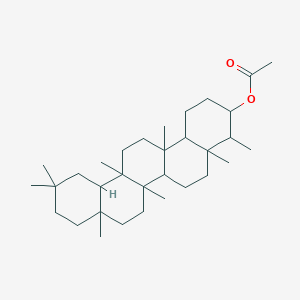
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
